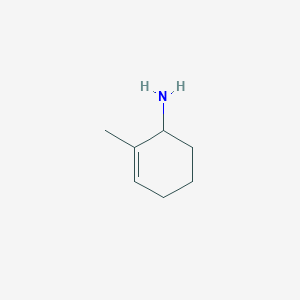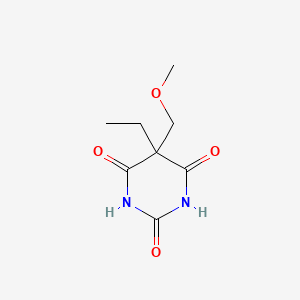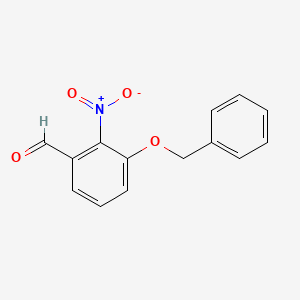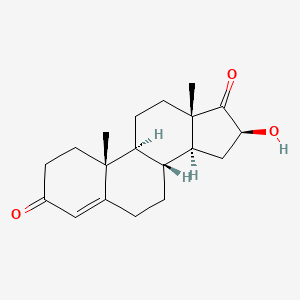![molecular formula C10H16 B13795798 Tricyclo[6.2.0.03,6]decane CAS No. 277-87-2](/img/structure/B13795798.png)
Tricyclo[6.2.0.03,6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[6.2.0.03,6]decane is a unique organic compound characterized by its three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family and is known for its rigidity and stability. The structure of this compound consists of three interconnected cycloalkane rings, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.0.03,6]decane can be achieved through various methods. One notable method involves the photodimerization of 1,5-diaryl-1,4-pentadien-3-ones. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure . The reaction conditions typically involve solar irradiation using a Pyrex flask, and the products are characterized by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of photodimerization and other synthetic routes can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[6.2.0.03,6]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler hydrocarbons. Substitution reactions typically result in halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Tricyclo[6.2.0.03,6]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Tricyclo[6.2.0.03,6]decane involves its interaction with various molecular targets. The compound’s cage-like structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The diradical mechanism observed in its photodimerization reactions highlights its ability to form stable intermediates and products .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Another tricyclic hydrocarbon with a different ring configuration, often used in studies of hydrocarbon reactivity.
Uniqueness
Tricyclo[6.2.0.03,6]decane is unique due to its specific ring arrangement and the resulting stability and rigidity. Its ability to undergo photodimerization and form stable intermediates sets it apart from other tricyclic hydrocarbons.
Propiedades
Número CAS |
277-87-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[6.2.0.03,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-10H,1-6H2 |
Clave InChI |
BQVPJCNZRNQELG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1CC3CCC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)

![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)



![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)

![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
